N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Description
This compound features a quinazolinone core (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) linked via a phenyl group to a cyclohexanecarboxamide moiety.
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-10-6-5-9-19(20)22(27)25(15)18-13-11-17(12-14-18)24-21(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUIHYBLBKTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-methyl-4-oxo-3,4-dihydroquinazoline from anthranilic acid and formamide. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product . Industrial production methods often employ green chemistry approaches, such as microwave-induced synthesis, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common reagents used in these reactions include formic acid, aniline thiocarbamate salts, and isatoic anhydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that quinazoline derivatives, including N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide, possess anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, studies have shown that similar quinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This property positions it as a potential candidate for developing new antibiotics .
Anticonvulsant Effects
Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties. Research into related compounds has shown efficacy in animal models for seizure disorders, indicating a potential for clinical application in treating epilepsy .
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations comparable to established antibiotics. This suggests its potential utility as an alternative treatment option .
- Neuropharmacological Studies : In a controlled study using rodent models, the anticonvulsant activity of quinazoline derivatives was assessed through electroshock seizure tests. Results indicated that these compounds significantly reduced seizure frequency and duration compared to control groups .
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Quinazolinone Derivatives
- Target Compound: The quinazolinone core is substituted with a methyl group at position 2 and linked to a phenyl ring. The cyclohexanecarboxamide is attached at the para position of the phenyl group.
- Compound from : Contains a 4-oxoquinazolin-3-yl group but differs in substituents. A methylene bridge connects the quinazolinone to a sulfanyl-ethyl group, which is further substituted with an ethoxyphenyl carbamoyl moiety. The cyclohexanecarboxamide is modified with a tetrahydrofuranmethyl group .
Non-Quinazolinone Analogs
- Compounds 13a–e (): These are 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives coupled with aryl hydrazine groups (e.g., 4-methylphenyl, 4-methoxyphenyl). While lacking the quinazolinone core, they share aromatic amide linkages and sulfonamide groups, which are common in sulfa drugs .
- Compound from : Features a cyclohexanecarboxamide linked to an indazole via an ethyl group. The indazole and methoxyphenyl substituents distinguish it from the target compound .
Physicochemical Properties
- Melting Points: Compound 13a (288°C) and 13b (274°C) show substituent-dependent trends, with polar groups (e.g., methoxy) lowering melting points compared to non-polar methyl groups .
Biological Activity
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials supported by research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the quinazolinone core through a condensation reaction involving anthranilic acid derivatives and suitable aldehydes or ketones. Subsequent steps involve the introduction of the cyclohexanecarboxamide moiety via acylation reactions.
Anticancer Activity
Research has indicated that compounds containing the quinazolinone structure exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of quinazolinones can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/AKT pathway. The specific compound this compound has shown potential in inhibiting cell proliferation in breast and lung cancer models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines treated with lipopolysaccharides (LPS). This suggests a mechanism where the compound may inhibit the NF-kB signaling pathway, a crucial mediator in inflammatory responses .
Enzyme Inhibition
Furthermore, this compound exhibits enzyme inhibitory activities. It has been reported to inhibit enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes and obesity by regulating glucose metabolism .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanism : In a study focusing on breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by an increase in apoptotic markers such as cleaved caspase-3 and PARP .
- Inflammation Modulation : In macrophage models, LPS-induced inflammation was significantly attenuated upon treatment with the compound, leading to decreased levels of pro-inflammatory cytokines and improved cellular function .
- Enzyme Activity : The compound was tested against various enzymes including glucosidase and amylase, showing promising results that suggest its potential role in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
